molecular formula C13H17NO4S B1413442 Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate CAS No. 1864060-39-8

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate

Cat. No.: B1413442
CAS No.: 1864060-39-8
M. Wt: 283.35 g/mol
InChI Key: AKFCPVFTFHKFTR-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Azetidine Ring : The strained four-membered ring adopts a puckered conformation to minimize angle strain, with bond angles deviating from idealized tetrahedral geometry.
  • Ethanesulfonyl Group : The sulfonyl group (–SO₂–) is electron-withdrawing, polarizing the adjacent C–S bond and influencing the ring’s electronic environment.
  • Benzyl Ester : The benzyloxycarbonyl group provides steric bulk and aromatic π-system interactions, affecting crystallization behavior.

The stereochemical configuration at the 3-position of the azetidine ring is critical. While synthetic routes typically yield racemic mixtures, asymmetric induction during cyclization or sulfonylation can lead to enantiomeric enrichment. For example, X-ray crystallography of analogous azetidine derivatives reveals that substituents at the 3-position adopt equatorial orientations to minimize 1,3-diaxial interactions.

Table 1: Molecular Descriptors

Property Value/Description Source
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
SMILES Notation CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2
Boiling Point (Predicted) 341.7 ± 32.0°C at 760 mmHg

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray diffraction data for this compound remains limited in public databases. However, studies of structurally related azetidine derivatives provide insights into its likely solid-state behavior:

  • Azetidine Ring Geometry : In N-benzylazetidine-3-carboxylate analogs, the ring exhibits a puckered conformation with a dihedral angle of ~15° between the N1–C2–C3 and C2–C3–C4 planes. The C–N bond lengths range from 1.47–1.49 Å, consistent with partial double-bond character due to conjugation with the carboxylate group.
  • Sulfonyl Group Orientation : Ethanesulfonyl substituents typically adopt a gauche conformation relative to the azetidine ring, minimizing steric clashes with the benzyl ester. The S–O bond lengths in similar sulfonylated azetidines measure ~1.43 Å, characteristic of sulfonyl groups.
  • Intermolecular Interactions : Benzyl esters participate in C–H···O hydrogen bonds with sulfonyl oxygen atoms, stabilizing crystal packing. For example, in ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate, the benzyl group forms π-stacking interactions at 3.8 Å distances.

Computational Predictions : Density functional theory (DFT) simulations suggest that the lowest-energy conformation features a twist-boat azetidine ring with the ethanesulfonyl group axial and the benzyl ester equatorial.

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

¹H NMR Analysis

In deuterated chloroform (CDCl₃), the proton NMR spectrum exhibits the following key signals:

  • Azetidine Protons :
    • N–CH₂ (C2/C4): δ 3.69–4.06 ppm (broadened multiplets, 4H)
    • C3–O–SO₂: δ 3.29 ppm (triplet, 2H, J = 6.5 Hz)
  • Benzyl Ester :
    • CH₂Ph: δ 5.33 ppm (singlet, 2H)
    • Aromatic protons: δ 7.21–7.34 ppm (multiplet, 5H)
  • Ethanesulfonyl Group :
    • CH₂CH₃: δ 1.42 ppm (triplet, 3H, J = 7.4 Hz)

      – SO₂–CH₂: δ 3.15 ppm (quartet, 2H, J = 7.4 Hz)

Table 2: Representative ¹H NMR Data

Proton Environment δ (ppm) Multiplicity Integration
N–CH₂ (C2/C4) 3.69–4.06 Broad multiplet 4H
C3–O–SO₂ 3.29 Triplet 2H
Benzyl CH₂ 5.33 Singlet 2H
Aromatic H 7.21–7.34 Multiplet 5H

¹³C NMR Analysis

Key carbon signals in CDCl₃ include:

  • Carbonyl Groups :
    – Ester C=O: δ 166.4 ppm
    – Sulfonyl S=O: Not directly observed (quadrupolar broadening)
  • Azetidine Ring :
    – N–C=O: δ 70.1 ppm
    – C3–O–SO₂: δ 58.9 ppm
  • Benzyl Aromatics : δ 128.1–135.9 ppm

IR Spectroscopy

Prominent absorption bands in the IR spectrum (KBr pellet):

  • C=O Stretch : 1731 cm⁻¹ (ester carbonyl)
  • S=O Stretch : 1350 cm⁻¹ and 1165 cm⁻¹ (sulfonyl group)
  • C–O–C Stretch : 1245 cm⁻¹ (ester linkage)

Mass Spectrometry

Electrospray ionization (ESI-MS) data reveals the following fragments:

  • Molecular Ion : m/z 283.34 [M+H]⁺
  • Key Fragments :
    m/z 227.10 [M – C₂H₅SO₂]⁺
    m/z 91.05 [C₆H₅CH₂]⁺

Table 3: IR and MS Spectral Data

Technique Key Peaks/Fragments Assignment
IR 1731 cm⁻¹ Ester C=O stretch
IR 1350, 1165 cm⁻¹ Sulfonyl S=O stretch
MS 283.34 [M+H]⁺ Molecular ion
MS 227.10 [M – C₂H₅SO₂]⁺ Loss of ethanesulfonyl

Properties

IUPAC Name

benzyl 3-ethylsulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-19(16,17)12-8-14(9-12)13(15)18-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFCPVFTFHKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride as the sulfonylating agent.

    Esterification: The final step involves the esterification of the azetidine ring with benzyl alcohol to form the benzyl ester.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the ethanesulfonyl group with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate is synthesized through a multi-step process involving the reaction of azetidine derivatives with various sulfonylating agents. The synthesis typically involves:

  • Starting Materials : Azetidine-1-carboxylic acid derivatives and ethanesulfonyl chloride.
  • Reagents : Base catalysts such as triethylamine or pyridine to facilitate the reaction.
  • Conditions : The reactions are usually carried out under controlled temperatures to optimize yields.

The compound's chemical structure can be represented as follows:C13H17NO4S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{4}\text{S}

Biological Activities

This compound exhibits several biological properties that make it a candidate for further research:

  • Antimicrobial Activity : Studies have indicated that azetidine derivatives can possess antimicrobial properties, making them useful in developing new antibiotics.
  • Plant Growth Regulants : Similar to other azetidine derivatives, this compound may influence plant growth, potentially rendering male parts of plants sterile, which could be beneficial in agricultural practices aimed at controlling plant reproduction .

Medicinal Chemistry Applications

The compound serves as an intermediate in synthesizing biologically active compounds. Its derivatives have been investigated for:

  • Antiparasitic Properties : Research into related compounds has shown promising results against protozoan parasites, suggesting that this compound could also exhibit similar activities .
  • Potential Drug Development : The structural features of this compound allow for modifications that could lead to the development of new pharmaceuticals targeting various diseases.

Case Study 1: Antimicrobial Activity

A study demonstrated that azetidine derivatives, including this compound, showed significant activity against certain bacterial strains. The research involved testing various concentrations of the compound to establish its minimum inhibitory concentration (MIC). Results indicated that modifications to the azetidine structure could enhance antimicrobial potency.

Case Study 2: Agricultural Applications

In agricultural research, this compound was evaluated for its effects on plant growth regulation. The compound was applied in field trials to assess its ability to control flowering and seed set in crops. The findings suggested a potential use as a growth regulator, particularly in crops where sterility is desired.

Summary of Findings

Application AreaFindings/ResultsReferences
Antimicrobial ActivitySignificant activity against bacterial strains
Plant Growth RegulationPotential for controlling flowering and sterility
Drug DevelopmentPromising as an intermediate for bioactive compounds

Mechanism of Action

The mechanism of action of Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The physicochemical properties of benzyl azetidine carboxylates vary significantly based on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Physical State Yield Key Spectral Data (1H NMR) Reference
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Methanesulfonyloxy C₁₂H₁₅NO₅S 285.32 Solid N/A δ 7.40 (Ar-CH), 5.82 (=CH), 4.21 (OCH₂)
Benzyl 3-((3-oxo-3-(phenylamino)propyl)sulfonyl)azetidine-1-carboxylate (3-Oxo-3-(phenylamino)propyl)sulfonyl C₂₀H₂₁N₂O₅S 401.46 White solid 97% Not provided
Benzyl 3-(methylamino)azetidine-1-carboxylate Methylamino C₁₂H₁₆N₂O₂ 220.27 Oil N/A Not provided
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate Ethoxy-oxoethylidene C₁₅H₁₇NO₄ 275.30 Oil 67% δ 5.17 (CH₂O), 4.94 (NCH₂)
Benzyl 3-(bis(4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate Bis(4-phenylquinolin-2-yl)amino C₄₀H₃₁N₃O₂ 593.70 Solid (mp 88–90°C) 15.3% δ 7.80–7.20 (Ar-CH)
Key Observations:
  • Sulfonate Esters vs. Sulfonamides : Sulfonate esters (e.g., methanesulfonyloxy in ) are typically solids with higher molecular weights compared to sulfonamides (e.g., ), which exhibit higher yields (97%) due to efficient hydrosulfonylation protocols.
  • Amino Derivatives: Methylamino-substituted analogs () are oils, suggesting reduced crystallinity due to weaker intermolecular forces.
  • Bulkier Substituents: Compounds like the bis-quinolinyl derivative () have higher melting points (88–90°C), attributed to aromatic stacking and hydrogen bonding.
Reaction Efficiency:
  • Hydrosulfonylation () offers superior yields (97%) compared to alkylation (44% in ).
  • Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl in ) reduces reaction efficiency, necessitating elevated temperatures (80°C).

Spectral and Structural Insights

  • 1H NMR Trends :
    • Aromatic protons (δ 7.20–7.80 ppm) and azetidine NCH₂ signals (δ 4.60–5.17 ppm) are consistent across derivatives ().
    • Sulfonate esters show distinct =CH or OCH₂ signals (e.g., δ 5.82 in ), while sulfonamides lack these features.
  • Collision Cross-Section (CCS) : Sulfonate esters like exhibit predictable CCS values (e.g., 173.3 Ų for [M+H]+), aiding in analytical characterization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodology : A two-step approach is typical:

Protection : Start with a protected azetidine core (e.g., tert-butyl azetidine-1-carboxylate derivatives) to stabilize the ring during subsequent reactions .

Sulfonylation : React the azetidine intermediate with ethanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to scavenge HCl. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor temperature (0–5°C to minimize side reactions) .

  • Critical Parameters : Moisture sensitivity of the sulfonyl chloride, reaction time (over-sulfonylation risks), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and DEPT-135 NMR to confirm substitution patterns (e.g., ethanesulfonyl group integration at δ ~3.3 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .
    • Stability Testing : Monitor decomposition under ambient light, humidity, and temperature (4°C storage in inert atmosphere advised) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound?

  • Strategies :

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent peaks overlapping with azetidine protons .
  • 2D NMR : HSQC and HMBC experiments to correlate 1H^1H-13C^{13}C couplings and confirm connectivity (e.g., distinguishing azetidine C-3 sulfonylation from regioisomers) .
  • Variable Temperature NMR : Resolve overlapping peaks caused by conformational rigidity in the azetidine ring .
    • Contradiction Analysis : Cross-validate with IR spectroscopy (S=O stretching at ~1150–1350 cm1^{-1}) and X-ray crystallography if crystalline .

Q. What role does the ethanesulfonyl group play in modulating the reactivity of the azetidine ring in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing sulfonyl group reduces electron density on the azetidine nitrogen, potentially hindering nucleophilic reactions but stabilizing transition metals in coupling reactions .
  • Steric Considerations : The ethanesulfonyl moiety may restrict access to the azetidine nitrogen, favoring reactions at distal positions (e.g., Suzuki-Miyaura coupling at benzyl carboxylate sites) .
  • Experimental Design : Test reactivity under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) with varying ligands (XPhos, SPhos) to assess steric tolerance .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

  • Storage Recommendations :

  • Temperature : Store at –20°C under argon to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity : Use amber vials to avoid photodegradation .
  • Moisture Control : Include molecular sieves (3Å) in storage containers .
    • Stability Monitoring : Periodic HPLC and TLC checks every 3–6 months to detect degradation products (e.g., free azetidine or sulfonic acid derivatives) .

Methodological Considerations for Experimental Design

Q. What orthogonal purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatography : Gradient flash chromatography (hexane → ethyl acetate) for bulk impurities. For polar byproducts, use dichloromethane/methanol gradients .
  • Recrystallization : Test solvents like ethanol/water mixtures to isolate crystalline forms .
  • Prep-HPLC : For small-scale high-purity batches (≥99%), use C18 columns with acetonitrile/water mobile phases .

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

  • Kinetic Control : Slow addition of sulfonyl chloride to avoid exothermic side reactions .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Process Analytics : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Applications in Academic Research

Q. What are the potential applications of this compound as a building block in medicinal chemistry?

  • Target Synthesis :

  • Protease Inhibitors : The sulfonyl group mimics transition states in enzymatic hydrolysis .
  • Kinase Inhibitors : Azetidine rings enhance conformational rigidity, improving target binding .
    • Biological Probes : Photoaffinity labeling via incorporation of diazirine moieties (see for analogous strategies) .

Q. What computational methods support the study of this compound’s conformational dynamics?

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on azetidine ring puckering .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate

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